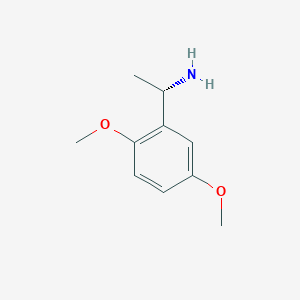

(1S)-1-(2,5-dimethoxyphenyl)ethan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7H,11H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYIVRRLANGKDU-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for Enantiomeric Purity and Structural Elucidation

Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic methods are fundamental in separating enantiomers, allowing for the accurate determination of enantiomeric purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are the primary techniques employed for (1S)-1-(2,5-dimethoxyphenyl)ethan-1-amine.

Chiral HPLC is a powerful tool for separating enantiomers of phenethylamine (B48288) derivatives. The choice of chiral stationary phase (CSP) and mobile phase composition is critical for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability. nih.gov For instance, a Phenomenex Lux 5 Amylose-2 column has been successfully used for the separation of related 2,5-dimethoxyphenylpiperidine enantiomers. nih.gov

The mobile phase in chiral HPLC often consists of a mixture of a non-polar solvent like heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol, with a small amount of an amine additive like diethylamine (B46881) to improve peak shape and resolution. nih.govchromatographyonline.com Reversed-phase conditions, using aqueous-organic mobile phases, have also proven effective for the enantioseparation of chiral imidazolines on a Chiralpak® IB® column. nih.gov The enantiomeric excess (ee) is determined by integrating the peak areas of the two enantiomers. doi.org

| Chiral Stationary Phase | Mobile Phase | Detection | Application Note |

|---|---|---|---|

| Phenomenex Lux 5 Amylose-2 | Heptane/Ethanol with 0.1% Diethylamine | UV at 205, 210, 254, and 280 nm | Effective for separating enantiomers of Boc-protected and free amines. nih.gov |

| Daicel Chiralpak IG | Isopropanol/Heptane | UV at 210 nm | Used for the separation of enantiomeric mixtures of Boc-protected amines. nih.gov |

| DAICEL CHIRALPAK OD-H | Hexane (B92381)/2-propanol | Not Specified | Determination of enantiomeric excess for deuterated (S)-1-(4-methoxyphenyl)ethylamine. doi.org |

| Chiralpak® IB® | Acetonitrile/Methanol/40 mM Ammonium Acetate (pH 7.5) | UV at 254 nm | Successful in resolving enantiomers of chiral imidazolines under reversed-phase conditions. nih.gov |

Gas chromatography on chiral stationary phases offers high resolution and sensitivity for the analysis of volatile chiral amines like this compound. Derivatization is often employed to improve the volatility and chromatographic behavior of the analytes. sci-hub.se Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sci-hub.se

The choice of chiral column is crucial. Cyclodextrin-based columns, such as Chirasil-Dex, are frequently used for the enantiomeric separation of various compounds, including polychlorinated biphenyls and pharmaceuticals. sci-hub.se The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase.

| Chiral Stationary Phase | Derivatizing Agent | Application Note |

|---|---|---|

| Chirasil-Dex | Not specified for this compound, but used for other chiral separations. sci-hub.se | Achieved enantiomeric separation of chiral PCBs. sci-hub.se |

| CP-Chirasil-L-Val | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Used for the separation of diketopiperazine enantiomers. sci-hub.se |

| Astec CHIRALDEX B-PM | N-chloroacetyl derivative | Analysis of 1-phenylethylamine (B125046) enantiomers. sigmaaldrich.com |

Spectroscopic Methods for Enantiomeric Ratio (er) and Absolute Configuration Assessment

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide detailed structural information and can be used to determine enantiomeric ratios and absolute configurations.

NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a powerful method for determining the enantiomeric ratio of a chiral analyte. semanticscholar.orgnih.gov The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their NMR signals. The enantiomeric ratio can then be calculated from the integration of these separated signals. nih.gov

The selection of an appropriate CSA is critical and depends on the functional groups present in the analyte. For amines, acidic CSAs are often effective. arkat-usa.org The choice of solvent and temperature can also significantly influence the degree of spectral separation. nih.gov

Another NMR-based approach involves the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA). nih.govmdpi.com These diastereomers have different physical properties and, consequently, distinct NMR spectra. researchgate.net This allows for the determination of the enantiomeric composition.

Common CDAs for amines include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acyl chloride, as well as phosphoroselenoyl chlorides. researchgate.net After derivatization, standard 1H or 13C NMR spectroscopy can be used to analyze the resulting diastereomeric mixture. researchgate.netuantwerpen.be

Mass Spectrometry (MS) in Structural Characterization and Purity Assessment

Mass spectrometry is an indispensable tool for the structural characterization and purity assessment of this compound and its derivatives. semanticscholar.orgmzcloud.orgnih.gov When coupled with a chromatographic separation technique such as GC or HPLC (GC-MS or LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which is highly specific for a given compound. nih.govnih.govresearchgate.net

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition. semanticscholar.org Fragmentation patterns observed in the mass spectrum provide valuable information about the compound's structure. For phenethylamine derivatives, characteristic fragmentation pathways often involve cleavage of the bond beta to the aromatic ring. nih.govarkat-usa.org Analysis of these fragments helps to confirm the identity of the compound and can be used to differentiate it from its isomers. nih.gov

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is a powerful analytical technique that provides the most definitive evidence for the absolute configuration of a chiral molecule. wikipedia.org This method involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron clouds of the atoms in the crystal lattice allows for the determination of the precise spatial arrangement of each atom, the bond lengths, and the bond angles.

For chiral molecules, the determination of the absolute configuration relies on the anomalous scattering of X-rays, an effect that is particularly pronounced when heavier atoms are present in the structure. ias.ac.in However, advancements in instrumentation and computational methods have made it increasingly possible to determine the absolute configuration of light-atom molecules, such as this compound, which contains only carbon, hydrogen, oxygen, and nitrogen atoms. ias.ac.in

The process often involves the formation of a salt with a chiral resolving agent of a known absolute configuration, such as tartaric acid. nih.gov The resulting diastereomeric salt can then be crystallized, and the known configuration of the resolving agent serves as an internal reference, allowing for the unambiguous assignment of the absolute configuration of the amine.

While a specific crystallographic study for the free base of this compound is not publicly available, research on closely related 2,5-dimethoxyphenyl-containing compounds demonstrates the utility of this technique. For instance, the crystal structure of 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one has been determined, showcasing the conformational details of the 2,5-dimethoxyphenyl groups. researchgate.net In another study, the absolute configuration of the psychotropic drug 2-(4-ethyl-2,5-dimethoxyphenyl)-1-methylethylamine was successfully determined by X-ray diffraction analysis of its free base. rsc.org

A hypothetical crystallographic analysis of a salt of this compound would yield precise data confirming its "S" configuration at the chiral center. The key parameter in this determination is the Flack parameter, which should refine to a value close to zero for the correct enantiomer.

Below is an illustrative data table representing the type of information that would be obtained from such an X-ray crystallographic study.

Interactive Table: Hypothetical Crystallographic Data for a Salt of this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₅NO₂ · C₄H₆O₆ |

| Formula Weight | 331.33 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 15.3 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1573.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.398 |

| Flack Parameter | 0.05(7) |

This definitive structural information from X-ray crystallography is crucial for correlating the molecule's absolute configuration with its biological activity and for ensuring the enantiomeric purity of the compound in research and pharmaceutical applications.

Derivatization Strategies and Chemical Transformations of 1s 1 2,5 Dimethoxyphenyl Ethan 1 Amine

Derivatization for Enhanced Analytical Profiling (e.g., GC-MS, LC-MS)

For the analysis of (1S)-1-(2,5-dimethoxyphenyl)ethan-1-amine by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), derivatization is often a necessary step to improve the analyte's volatility, thermal stability, and chromatographic behavior. researchgate.netweber.hu The primary amine functionality is the main site for these derivatization reactions.

Common derivatization techniques for primary amines include acylation and the formation of diastereomers for chiral separation. Acylation, for instance with trifluoroacetyl anhydride (B1165640) (TFAA), converts the polar amine into a less polar and more volatile amide. researchgate.net This is particularly beneficial for GC-MS analysis, as it improves peak shape and reduces tailing.

For chiral analysis, where the separation of the (1S) and (1R) enantiomers is required, a chiral derivatizing agent is used. One such reagent is trifluoroacetyl-L-prolyl chloride (L-TPC). nih.gov This reagent reacts with the amine to form diastereomers, which can then be separated on a standard achiral GC column. nih.gov This indirect method of chiral separation is a powerful tool for the enantiomeric analysis of chiral amines. nih.gov

| Derivatizing Reagent | Abbreviation | Purpose | Analytical Technique |

|---|---|---|---|

| Trifluoroacetyl anhydride | TFAA | Increases volatility and improves peak shape | GC-MS |

| Trifluoroacetyl-L-prolyl chloride | L-TPC | Formation of diastereomers for chiral separation | GC-MS |

Chemical Transformations for the Synthesis of Advanced Intermediates

The chemical structure of this compound makes it a versatile building block for the synthesis of more complex molecules, often referred to as advanced intermediates. A significant area of interest is the synthesis of N-benzyl derivatives of phenethylamines, which have been shown to be potent agonists for serotonin (B10506) 5-HT2A/2C receptors. nih.govnih.gov

The synthesis of these N-benzyl derivatives is typically achieved through reductive amination. nih.gov This one-pot reaction involves the condensation of the primary amine with a substituted benzaldehyde to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

This synthetic route allows for the introduction of a wide variety of substituents on the N-benzyl group, enabling the systematic exploration of structure-activity relationships. nih.gov The resulting N-benzyl phenethylamines are valuable advanced intermediates for pharmacological research. nih.gov

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

|---|---|---|---|

| This compound | Substituted Benzaldehyde | Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB) | N-Substituted-benzyl-(1S)-1-(2,5-dimethoxyphenyl)ethan-1-amine |

Reactivity of the Primary Amine Functionality

The primary amine group in this compound is a key functional group that dictates much of its reactivity. As a nucleophile, the lone pair of electrons on the nitrogen atom can readily attack electrophilic centers. researchgate.net This nucleophilicity is the basis for many of the chemical transformations of this compound.

One of the most common reactions involving the primary amine is acylation. tandfonline.com This reaction typically involves treating the amine with an acylating agent such as an acid anhydride (e.g., acetic anhydride) or an acyl chloride in the presence of a base. researchgate.netresearchgate.net The base is used to neutralize the acidic byproduct of the reaction. researchgate.net The resulting amide is a stable and often crystalline solid, which can be useful for purification and characterization.

The primary amine can also undergo alkylation reactions. As discussed in the previous section, reductive amination is a powerful method for N-alkylation. nih.gov Direct alkylation with alkyl halides can also occur, but may lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.

Regioselective Reactivity of the 2,5-Dimethoxyphenyl Aromatic Ring System

The 2,5-dimethoxyphenyl ring in this compound is an electron-rich aromatic system due to the presence of two methoxy (B1213986) groups. These methoxy groups are strongly activating and are ortho, para-directing for electrophilic aromatic substitution reactions. umkc.eduyoutube.com This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy groups.

In the case of the 2,5-dimethoxyphenyl ring, the positions ortho to the methoxy groups are 3 and 6, and the positions para are 4 and 1 respectively. Since the 1-position is already substituted with the ethylamine side chain, and the 4-position is para to the 1-methoxy group and meta to the 2-methoxy group, the primary sites for electrophilic attack are the 3, 4, and 6 positions. The directing effects of the two methoxy groups reinforce each other, strongly activating the ring towards electrophilic substitution. quizlet.com

Examples of electrophilic aromatic substitution reactions that can be performed on this ring system include nitration, halogenation, and Friedel-Crafts alkylation and acylation. ccsf.edunih.gov For instance, nitration of 1,4-dimethoxybenzene (B90301), a closely related compound, has been shown to be regioselective. nih.govacs.org The specific regioselectivity of these reactions on the 2,5-dimethoxyphenyl ring of the target compound will be influenced by both the electronic directing effects of the methoxy groups and steric hindrance from the ethylamine side chain. quizlet.com

Applications of 1s 1 2,5 Dimethoxyphenyl Ethan 1 Amine As a Chiral Synthon in Organic Synthesis

Utilization in Asymmetric Synthesis of Complex Chiral Molecules

In principle, chiral amines like (1S)-1-(2,5-dimethoxyphenyl)ethan-1-amine can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction. A chiral auxiliary is a temporarily incorporated group that directs a reaction to favor the formation of one stereoisomer over another. After the desired stereoselective transformation, the auxiliary is typically removed. While this is a common strategy in asymmetric synthesis, specific examples detailing the use of this compound for this purpose in the synthesis of complex chiral molecules are not readily found in the surveyed literature. The utility of a chiral auxiliary is highly dependent on its ability to induce high diastereoselectivity in a variety of reactions and its ease of removal from the product.

Precursor to Structurally Related Bioactive Compounds and Pharmacological Scaffolds

The structure of this compound, a substituted phenethylamine (B48288), suggests its potential as a starting material for the synthesis of various bioactive compounds and pharmacological scaffolds.

Synthesis of Substituted Phenethylamine Derivatives

Substituted phenethylamines are a broad class of compounds with diverse pharmacological activities. The core structure of this compound could theoretically be modified to produce a range of other substituted phenethylamines. Such modifications could include N-alkylation, N-acylation, or reactions involving the aromatic ring. However, specific published synthetic routes starting from this compound to produce other bioactive phenethylamine derivatives are not prominently documented.

Application in the Enantioselective Synthesis of Isoquinoline Alkaloids

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, many of which possess significant physiological activity. A common retrosynthetic disconnection for many isoquinoline alkaloids involves a phenethylamine derivative. In theory, this compound could serve as a chiral building block in the enantioselective synthesis of certain isoquinoline alkaloids. This would typically involve a Pictet-Spengler or Bischler-Napieralski reaction, where the chiral amine would be cyclized to form the core isoquinoline structure. Despite the logical synthetic connection, specific examples of this application for this compound are not found in the reviewed scientific literature.

Construction of Other Complex Heterocyclic Systems

Beyond isoquinolines, the amine functionality and the aromatic ring of this compound offer handles for the construction of various other complex heterocyclic systems. For instance, the amine could participate in condensation reactions with dicarbonyl compounds to form heterocycles like pyrazines or be used in multicomponent reactions to build more elaborate structures. Nevertheless, there is a lack of specific published examples that demonstrate the use of this compound for the construction of such complex heterocyclic systems.

Computational Chemistry and Mechanistic Studies

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between ligands like (1S)-1-(2,5-dimethoxyphenyl)ethan-1-amine and their receptor targets.

The 2,5-dimethoxyphenethylamine (2,5-PEA) scaffold is a well-recognized motif for agonist activity at the serotonin (B10506) 2A receptor (5-HT2AR). nih.gov This structural feature is present in many classical phenethylamine (B48288) psychedelics. nih.gov Computational and in vitro studies have shown that the 2,5-dimethoxy substitution pattern is important for high-affinity binding and activation of 5-HT2A receptors. nih.govresearchgate.netacs.org

Molecular docking studies of phenethylamine derivatives at the 5-HT2A receptor have identified key interactions. The protonated amine group typically forms an ionic bond with the highly conserved aspartate residue D3.32 in transmembrane helix 3 (TMD3). nih.govbiorxiv.org The methoxy (B1213986) groups at the 2- and 5-positions of the phenyl ring also play a crucial role. Removal of the 2-methoxy group has been shown to have a more significant negative impact on binding affinity and functional potency at 5-HT2A and 5-HT2C receptors compared to the removal of the 5-methoxy group. acs.org This suggests the 2-methoxy group is particularly important for strong receptor activation. acs.org

Studies on related 2,5-dimethoxyphenethylamines demonstrate a general preference for the 5-HT2A receptor over the 5-HT1A and 5-HT2C subtypes. nih.govfrontiersin.org For instance, both phenethylamine and amphetamine derivatives with the 2,5-dimethoxy-4-alkoxy substitution pattern bind with moderate to high affinities to the 5-HT2A receptor, showing a clear preference over 5-HT1A and 5-HT2C receptors. nih.gov Little to no significant binding is typically observed at the 5-HT1A receptor for many of these compounds. nih.govfrontiersin.org

The interaction with the 5-HT2B receptor is also of interest. Due to structural similarities between the 5-HT2A and 5-HT2B receptors, many 2,5-dimethoxy-substituted compounds also bind to and activate the 5-HT2B receptor. nih.gov

| Compound | 5-HT2A | 5-HT1A | 5-HT2C | 5-HT2B | Reference |

|---|---|---|---|---|---|

| 2C-O-2 | 8-1000 | ≥2700 | Data not available | Data not available | nih.gov |

| LPH-5 ((S)-11) | 1.3 | >100 nM | 13 | 13 | acs.orgnih.gov |

| 2,5-DMA Analogues | Correlated with r5-HT2 | Data not available | Data not available | Correlated with r5-HT2 | nih.gov |

While the primary focus of research on 2,5-dimethoxyphenethylamines has been on serotonin receptors, interactions with other monoamine receptors, including dopamine (B1211576) and adrenergic receptors, have also been investigated. nih.gov In silico analyses have shown that trace amines and dopamine can exhibit high binding affinity for the human α1-adrenergic receptor. nih.gov Some phenethylamine analogues have been shown to activate α1-adrenergic receptor subtypes (α1A, α1B, and α1D). mdpi.com

The pharmacology of these compounds at dopamine receptors is less well-defined. However, it is known that catecholamines like dopamine and norepinephrine (B1679862) can sometimes interact with each other's receptors. nih.gov For example, dopamine has been shown to directly interact with adrenergic receptors to mediate some of its effects. nih.gov Docking studies of various ligands, including dopamine, with the 5-HT2A receptor have been performed to better understand the etiology of neurological disorders involving both receptor systems. rsc.org Many ligands for the 5-HT1A receptor also show high affinity for the dopaminergic D2 receptor and α1-adrenoceptors, highlighting the potential for cross-reactivity. mdpi.com

Computational models are valuable tools for predicting the binding affinities of ligands and their selectivity for different receptor subtypes. These predictions are often based on scoring functions that calculate the free energy of binding from a docked pose.

For 2,5-dimethoxyphenethylamine derivatives, computational studies align with experimental findings, showing higher affinity for 5-HT2 receptors. For example, a study on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines showed a binding preference for the 5-HT2A receptor over the 5-HT2C receptor. frontiersin.org The selectivity ratios (Ki 5-HT2C / Ki 5-HT2A) for these compounds typically indicate a moderate preference for the 5-HT2A subtype. nih.govfrontiersin.org

The selectivity profile of these compounds is a key area of research, as activity at different receptors can lead to varied physiological effects. For instance, designing ligands with high selectivity for the 5-HT1A receptor over α1-adrenoceptors and D2-like receptors is a strategy to develop anxiolytic agents with fewer side effects. nih.gov Similarly, achieving selectivity for the 5-HT2A receptor over the 5-HT2B receptor is considered important. nih.govnih.gov

| Selectivity Ratio | Value (Ki Ratio) | Reference |

|---|---|---|

| 5-HT2B / 5-HT2A | 10 (13 nM / 1.3 nM) | nih.gov |

| 5-HT2C / 5-HT2A | 10 (13 nM / 1.3 nM) | nih.gov |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govyoutube.com These methods provide detailed information about molecular orbitals, charge distribution, and other electronic properties that govern chemical behavior. mdpi.comnih.gov

For molecules similar to this compound, DFT studies can calculate optimized geometries and vibrational frequencies, which can be compared with experimental data from IR and Raman spectroscopy. nih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. mdpi.comdntb.gov.ua

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions with receptor binding pockets. nih.govdntb.gov.ua

Mechanistic Investigations of Synthetic Pathways and Stereoselectivity

The synthesis of chiral amines like this compound requires stereoselective methods to produce the desired enantiomer in high purity. Mechanistic investigations into these synthetic pathways are essential for optimizing reaction conditions and yields.

Stereoselective synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of a racemic mixture. For example, the nucleophilic addition of amines to epoxides, catalyzed by a Lewis acid, is a common method for synthesizing aminoalcohols stereoselectively. nih.gov The stereochemistry of the starting materials dictates the stereochemistry of the product.

Another approach involves the stereospecific epoxidation of an alkene followed by ring-opening with an amine. nih.gov The mechanism of these reactions often involves the coordination of a catalyst to one of the reactants, which directs the approach of the other reactant from a specific face, leading to the preferential formation of one enantiomer. Understanding these mechanisms allows for the rational design of more efficient and selective syntheses.

Modeling of Stereochemical Influence on Molecular Recognition

The stereochemistry of a ligand can have a dramatic impact on its biological activity. For phenethylamines with a chiral center at the alpha-carbon, such as the amphetamine analogues of 2,5-dimethoxyphenethylamines, one enantiomer is often significantly more potent than the other. nih.gov

Molecular modeling can be used to explore the structural basis for this stereoselectivity. By docking both the (S)- and (R)-enantiomers into a receptor's binding site, researchers can compare their binding poses and interactions. For example, studies on 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) have shown that the R(-) isomer is five to six times more potent than the S(+) isomer. nih.gov Modeling can reveal that one enantiomer achieves a more favorable set of interactions with key amino acid residues in the binding pocket, such as hydrogen bonds, ionic interactions, or hydrophobic contacts, leading to a lower binding energy and higher affinity. nih.gov

The spatial orientation of the substituents on the chiral center determines how the molecule fits within the three-dimensional space of the binding site. Even a subtle change in the position of a group can lead to steric clashes or the loss of a critical interaction, explaining the observed differences in activity between enantiomers. nih.govnih.gov

Research Challenges and Future Directions

Development of More Efficient, Sustainable, and Scalable Synthetic Routes for Chiral Ethan-1-amines

The industrial production of chiral amines has traditionally relied on chemical routes that are often lengthy, inefficient, and generate significant waste. openaccessgovernment.org A major challenge is achieving high enantioselectivity, as many classical syntheses produce mixtures of enantiomers that require difficult and costly purification steps. openaccessgovernment.orghims-biocat.eu Consequently, a primary focus of modern chemical research is the development of "green," atom-efficient, and scalable synthetic strategies.

Key areas of advancement include:

Asymmetric Hydrogenation (AH): This method stands out as a highly efficient and sustainable strategy for producing optically active amines. acs.orgnih.gov By directly hydrogenating unsaturated nitrogen-containing compounds (such as imines or enamines) using a chiral catalyst, AH offers excellent atom economy with minimal byproducts. acs.orgnih.gov The development of novel chiral phosphorus ligands and metal complexes has significantly expanded the scope and effectiveness of this approach. acs.org

Biocatalytic Synthesis: The use of enzymes offers a powerful alternative to traditional chemical catalysis, providing high stereoselectivity under environmentally benign conditions. manchester.ac.uk A significant goal is the direct conversion of renewable starting materials, such as alcohols, into chiral amines, which would represent a major leap in sustainable manufacturing. openaccessgovernment.org The HIMS-Biocat group at the University of Amsterdam has demonstrated the potential of combining two redox-neutral enzymatic modules to convert alcohols into enantiomerically pure α-chiral amines with high yields (>99%). hims-biocat.eu

Reductive Amination: Both chemical and biocatalytic reductive amination methods are central to chiral amine synthesis. nih.govmdpi.com Catalytic asymmetric reductive amination has been successfully applied on a large scale in the pharmaceutical industry. mdpi.com This highlights the move towards more direct and efficient processes that avoid the multiple steps and protecting groups often required in classical synthesis.

The overarching goal is to replace unsustainable transition metal catalysts and harsh reaction conditions with highly selective, efficient, and environmentally friendly catalytic systems, whether they are based on transition metals, enzymes, or a combination thereof. openaccessgovernment.orgacs.org

Advancements in High-Throughput Analytical Techniques for Enantiomeric Purity at Trace Levels

The development of new asymmetric syntheses requires rapid and accurate methods to determine the enantiomeric purity (often expressed as enantiomeric excess, or e.e.) of the products. hindsinstruments.comrsc.org Traditional methods like high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), while accurate, are often too slow for the high-throughput screening (HTS) of large numbers of reaction conditions or catalyst libraries. hindsinstruments.comrsc.org Furthermore, detecting and quantifying trace amounts of an undesired enantiomer in a highly enriched sample presents a significant analytical challenge. nih.govchromatographyonline.comintertek.com

Recent innovations are focused on overcoming these limitations:

Chiroptical Spectroscopy Methods: Techniques based on circular dichroism (CD) are gaining prominence for their potential for high-throughput analysis. hindsinstruments.comrsc.org The development of CD plate readers allows for the rapid screening of 96-well plates, with analysis times as short as 60 seconds per plate. rsc.orgrsc.org While the accuracy may be lower than HPLC, it is often sufficient for initial screening purposes in reaction optimization. hindsinstruments.com

Fluorescence-Based Assays: These methods offer high sensitivity and are well-suited for HTS formats. acs.orgbath.ac.uk One approach involves the dynamic self-assembly of the chiral amine with other components to form diastereomeric complexes that have distinct fluorescence signals. bath.ac.uk This allows for the determination of the amount of each enantiomer in a mixture with high precision (error <1% e.e.) and can be performed in 384-well plates using an automated reader. bath.ac.uk Such assays are often robust and not sensitive to common impurities found in crude reaction mixtures. bath.ac.uk

Trace Level Detection: Analyzing enantiomeric impurities at parts-per-million (ppm) levels is critical for quality control in pharmaceuticals. nih.gov Specialized chromatographic methods, such as using a Crownpack CR(+) column with low-wavelength UV and fluorimetric detection, can determine enantiomeric impurities as low as 0.001% (10 ppm). nih.gov Effective trace analysis also requires meticulous sample preparation, including selective extraction techniques like solid-phase extraction (SPE), and a controlled, clean laboratory environment to avoid contamination. chromatographyonline.comintertek.com

Table 1: Comparison of Analytical Techniques for Enantiomeric Purity

| Technique | Primary Advantage | Typical Throughput | Sensitivity / Accuracy | Reference |

|---|---|---|---|---|

| Chiral HPLC/SFC | High accuracy and resolution ("Gold Standard") | Low (serial analysis) | High, can be optimized for trace levels | hindsinstruments.com |

| Circular Dichroism (CD) Spectroscopy | High-throughput capability (plate readers) | High (e.g., 96 samples in <4 min) | Moderate, suitable for HTS | hindsinstruments.comrsc.orgrsc.org |

| Fluorescence-Based Assays | High sensitivity and HTS compatibility | High (e.g., 384-well plates) | High, with errors often <1% e.e. | acs.orgbath.ac.uk |

| ¹⁹F NMR-Based Assays | Provides comprehensive data (enantioselectivity, yield) | High-throughput | High | researchgate.net |

Exploration of Novel Biocatalysts and Chemoenzymatic Cascades for Asymmetric Transformations

Biocatalysis is revolutionizing the synthesis of chiral amines by offering exceptional selectivity and sustainability. nih.govnih.gov A key area of research is the discovery and engineering of new enzymes and their integration into multi-step, one-pot cascade reactions. acs.orgresearchgate.net These cascades improve process efficiency by eliminating the need to isolate and purify intermediates, thus reducing waste and cost. manchester.ac.ukacs.org

Prominent enzyme classes and cascade strategies include:

Transaminases (TAs): ω-Transaminases (omega-TAs) are widely used for the synthesis of chiral amines from prochiral ketones. nih.govacs.org They utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor and require an amine donor. mdpi.com Research focuses on engineering these enzymes for broader substrate scope and improved stability, as demonstrated in the synthesis of Sitagliptin, an antidiabetic drug. nih.govh1.co

Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs): These enzymes catalyze the asymmetric reduction of imines or the reductive amination of ketones to produce chiral amines, using a nicotinamide (B372718) cofactor (NAD(P)H). mdpi.comnih.govacs.org The development of large, diverse panels of IREDs allows for rapid screening to find suitable biocatalysts for specific transformations. researchgate.net

Chemoenzymatic and Biocatalytic Cascades: Combining different enzymes, or enzymes with chemical catalysts, in a single pot allows for complex molecular transformations. manchester.ac.ukresearchgate.net For example, an ene-reductase (ERed) can be combined with an IRED to convert an α,β-unsaturated ketone into a chiral amine with two stereocenters in high diastereomeric and enantiomeric purity. acs.org Another powerful strategy combines a monoamine oxidase (MAO) with a transaminase for the deracemization of amines. researchgate.net Recently, processes have been developed to produce valuable chiral amines from biomass-sourced ketones using immobilized transaminases, sometimes coupled with a preceding chemocatalytic step to generate the ketone substrate. oup.com

Table 2: Examples of Enzymatic Cascades for Chiral Amine Synthesis

| Enzyme Combination | Transformation | Key Advantage | Reference |

|---|---|---|---|

| Ene-Reductase (ERed) + Imine Reductase (IRED) | α,β-Unsaturated Ketone → Chiral Amine (with 2 stereocenters) | Creates multiple stereocenters with high control | acs.org |

| ω-Transaminase (ω-TA) + Monoamine Oxidase (MAO) | Deracemization of amines; synthesis of chiral pyrrolidines | Converts a racemic mixture to a single enantiomer | researchgate.net |

| Alcohol Dehydrogenase (ADH) + Amine Dehydrogenase (AmDH) | Alcohol → Chiral Amine | Direct, atom-efficient conversion from renewable feedstocks | hims-biocat.eu |

| Metal Catalyst + Amine Dehydrogenase (AmDH) | Alkyne → Chiral Amine | Chemoenzymatic cascade converting simple starting materials to chiral products | nih.gov |

Deeper Computational Modeling of Structure-Activity Relationships and De Novo Ligand Design in Related Scaffolds

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new bioactive molecules. nih.gov For scaffolds related to (1S)-1-(2,5-dimethoxyphenyl)ethan-1-amine, which often target G protein-coupled receptors (GPCRs) like serotonin (B10506) receptors, computational modeling provides crucial insights that guide synthetic efforts. acs.orgnih.govresearchgate.net

Future research directions in this area include:

Modeling Structure-Activity Relationships (SAR): Understanding how small changes in a molecule's structure affect its biological activity is fundamental. Computational modeling helps to elucidate the interactions between a ligand and its receptor at an atomic level. nih.govacs.org For chiral molecules, this is particularly complex, as receptors can recognize enantiomers differently. mdpi.commdpi.com Quantitative Structure-Activity Relationship (QSAR) models that incorporate specific chirality descriptors are being developed to better predict the biological activity of enantiomers. mdpi.com

Modeling GPCR-Ligand Interactions: The aminergic family of GPCRs are major drug targets. acs.org The availability of crystal structures for many of these receptors has enabled structure-based drug design. acs.org Combining this structural data with extensive site-directed mutagenesis data allows for the creation of detailed chemical and structural maps of receptor-ligand interactions, which can guide the design of new, more selective ligands. acs.org

De Novo Ligand Design: Advanced computational methods now allow for the de novo design of entirely new molecules tailored to bind to a specific biological target. pnas.orgnih.govbiorxiv.org Using diffusion models and other AI-driven approaches, researchers can generate novel protein agonists and antagonists for GPCRs. nih.govbiorxiv.org This approach holds the promise of creating highly potent and selective drugs by designing them from the ground up to fit perfectly into the receptor's binding site. pnas.orgnih.gov

These computational approaches, from refining SAR understanding to designing novel ligands, are critical for navigating the vast chemical space and efficiently identifying promising new drug candidates based on privileged scaffolds like phenethylamines.

Q & A

Q. What are the established synthetic routes for (1S)-1-(2,5-dimethoxyphenyl)ethan-1-amine, and what key reaction conditions optimize yield and enantiomeric purity?

The synthesis typically involves alkylation of a 2,5-dimethoxyphenyl precursor with an ethanamine derivative under controlled conditions. A common approach includes:

- Step 1 : Formation of the phenylalkylamine backbone via reductive amination or nucleophilic substitution.

- Step 2 : Chiral resolution using enantioselective catalysts (e.g., chiral auxiliaries or chromatography) to isolate the (1S)-enantiomer.

- Key reagents : Sodium cyanoborohydride for reductive amination, chiral resolving agents like tartaric acid derivatives .

- Optimization : Low temperatures (<0°C) and inert atmospheres (N₂/Ar) improve stereochemical control. Purification via recrystallization or chiral HPLC ensures >98% enantiomeric excess .

Q. How can researchers characterize the structural and stereochemical integrity of this compound using spectroscopic and chromatographic techniques?

- NMR : ¹H and ¹³C NMR confirm the phenyl ring substitution pattern (δ 3.7–3.8 ppm for methoxy groups) and ethanamine chain integrity.

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₅NO₂, [M+H]⁺ = 194.1176).

- Chiral HPLC : Using columns like Chiralpak AD-H or OD-H with hexane/isopropanol gradients to verify enantiopurity .

- X-ray crystallography : Resolves absolute configuration, though limited by crystalline sample availability .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound that influence experimental design?

- Solubility : Moderately soluble in polar solvents (e.g., methanol, DMSO) but poorly in water. Use 0.1 M HCl for aqueous stock solutions.

- Stability : Degrades under UV light; store in amber vials at -20°C. Susceptible to oxidation; add antioxidants (e.g., 0.1% ascorbic acid) for long-term storage .

- pKa : The amine group has a pKa ~9.5, influencing ionization in physiological assays .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate the compound's interaction with serotonin receptors (e.g., 5-HT₂A) and assess functional selectivity between G-protein and β-arrestin pathways?

- Radioligand binding assays : Use [³H]ketanserin to measure affinity (Kᵢ) for 5-HT₂A receptors. Competitive binding protocols require membrane preparations from transfected HEK293 cells .

- Functional assays :

- G-protein signaling : Measure intracellular Ca²⁺ flux (Fluo-4 dye) or IP₁ accumulation.

- β-Arrestin recruitment : Use bioluminescence resonance energy transfer (BRET) or PathHunter® β-arrestin assays.

- Bias factor calculation : Analyze ΔΔlog(τ/Kₐ) ratios to quantify pathway preference .

Q. How do structural modifications at the phenyl ring (e.g., methoxy group position, halogen substitution) influence the compound's receptor binding affinity and functional activity?

- 2,5-Dimethoxy vs. 2,4,5-trimethoxy : Adding a third methoxy group (e.g., 2C-T-7) increases 5-HT₂A affinity by 3-fold but reduces selectivity over 5-HT₂C.

- Halogen substitution : 4-Bromo analogs (e.g., 2C-B) show enhanced lipophilicity (logP +0.5) and prolonged receptor residence time.

- Thioether substitutions : Replacing methoxy with methylthio (e.g., 2C-T) shifts bias toward β-arrestin recruitment .

Q. What experimental strategies can resolve contradictions in reported biological activity data, such as discrepancies between in vitro potency and in vivo efficacy?

- Assay validation : Ensure consistent cell lines (e.g., CHO vs. HEK293) and receptor expression levels.

- Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and brain penetration (logBB).

- Enantiomeric purity : Contaminating (1R)-enantiomers can antagonize 5-HT₂A activity; re-test samples after chiral purification .

Q. What are the best practices for ensuring enantiomeric purity during synthesis and storage of this compound to maintain consistent pharmacological profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.